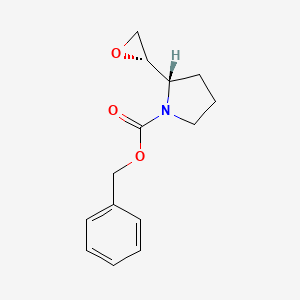
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxirane (epoxide) group, and a phenylmethyl ester moiety. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves multiple steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with an appropriate epoxide under controlled conditions to introduce the oxirane group. The phenylmethyl ester is then introduced through esterification reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenylmethyl ester moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 2-(2S)-oxiranyl-, phenylmethyl ester, (2S)- can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, phenylmethyl ester, (2S)-: Similar in structure but with a methoxymethylamino group instead of an oxirane.
1-Pyrrolidinecarboxylic acid, 2-(hydroxydiphenylmethyl)-, phenylmethyl ester, (2S)-: Contains a hydroxydiphenylmethyl group instead of an oxirane. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
881733-92-2 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S)-oxiran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-14(18-9-11-5-2-1-3-6-11)15-8-4-7-12(15)13-10-17-13/h1-3,5-6,12-13H,4,7-10H2/t12-,13+/m0/s1 |
InChI Key |
VQVQKTLIXHDXCW-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H]3CO3 |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


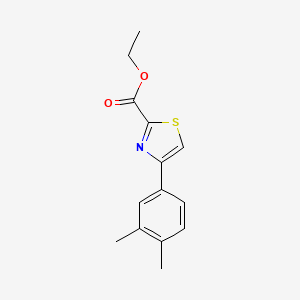
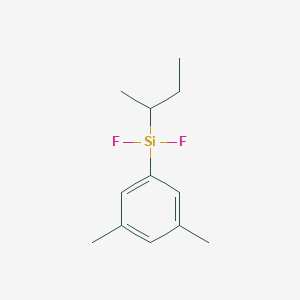
![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
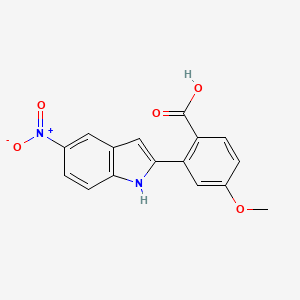
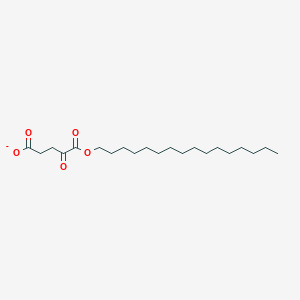
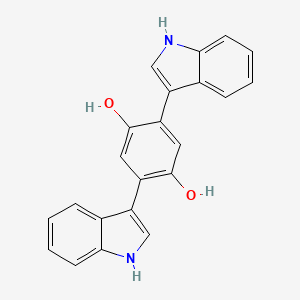

![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
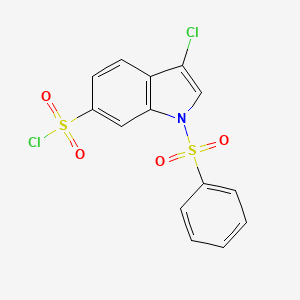
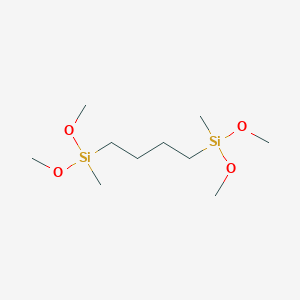
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)

